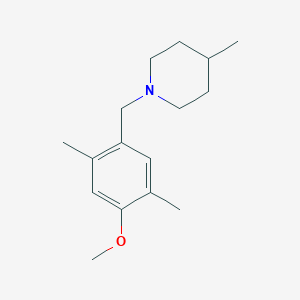![molecular formula C17H18N2O4 B5115306 N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as GW 501516 or Cardarine and is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ).
作用机制
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide works by activating PPARδ, a transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ results in increased fatty acid oxidation and glucose uptake, leading to improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to increased endurance.
实验室实验的优点和局限性
One of the main advantages of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is its ability to improve energy metabolism and increase endurance, making it a valuable tool for studying the effects of exercise on various physiological processes. However, one of the limitations of this compound is its potential to cause cancer in animal models, which may limit its use in certain types of research.
未来方向
There are several future directions for research involving N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide. One potential direction is to study its effects on various metabolic disorders such as obesity and diabetes. Another potential direction is to study its effects on muscle wasting disorders such as muscular dystrophy. Additionally, further research is needed to fully understand the potential risks associated with this compound and to develop safer alternatives.
合成方法
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-ethoxybenzyl alcohol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzyl 3-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the reaction of the resulting amine with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide.
科学研究应用
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have several beneficial effects on various physiological and biochemical processes. One of the most significant applications of this compound is in the field of exercise physiology. It has been shown to increase endurance and improve muscle metabolism, making it a potential treatment for conditions such as obesity and diabetes.
属性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-9-7-13(8-10-16)12(2)18-17(20)14-5-4-6-15(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGGVCPHOWWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)